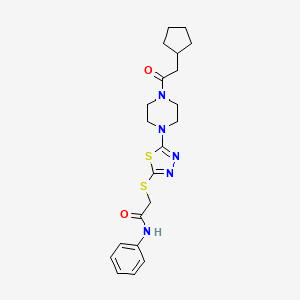

1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

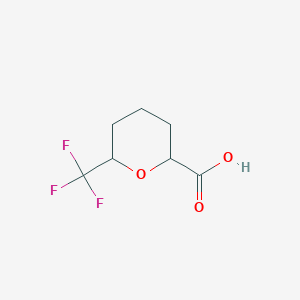

1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid is a chemical compound with the molecular formula C13H13NO3 . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 231.251.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C13H13NO3) and molecular weight (231.251). Additional properties such as boiling point, melting point, and vapor pressure can be determined through experimental methods .Applications De Recherche Scientifique

Hydrogen Bonding and Polymorphism in Amino Alcohol Salts

Amino alcohols reacted with quinoline-2-carboxylic acid (quinaldic acid) to yield salts exhibiting various hydrogen bonding and π∙∙∙π stacking interactions, leading to distinct structural motifs. This study highlights the significance of such interactions in the development of polymorphic compounds, potentially useful in the design of materials with tailored physical properties (Podjed & Modec, 2022).

Synthesis and Biological Evaluation of Quinoline Based Furanones

Quinoline based butenolides, also known as furanones, and their nitrogen analogues were synthesized from aroylpropionic acids and evaluated for their antimicrobial and anti-inflammatory potential. This research suggests the application of quinoline derivatives in developing new pharmacologically active compounds, with some showing significant antibacterial activity and analgesic properties (Khokra et al., 2015).

Reactions of Quinoxalines and Quinolines with Hydroxybenzoic Acids

The study on reactions between quinoxalines/quinolines and hydroxybenzoic acids under various conditions led to products with ether, ester, or both functionalities. This research provides insights into the reactivity of quinoline derivatives, important for the synthesis of complex organic molecules with potential applications in material science and pharmaceuticals (Sarodnick et al., 1997).

Ketone Reduction Catalysts Preparation

The study on the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction showcases the application of quinoline derivatives in catalysis, particularly for the efficient synthesis of alcohols from ketones. This research underlines the potential of quinoline-based catalysts in synthetic organic chemistry and industrial processes (Facchetti et al., 2016).

Synthesis of Doubly Constrained ACC Derivatives

The synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives, representing a new type of constrained amino acid system, demonstrates the innovative use of quinoline derivatives in the development of novel organic compounds with potential applications in medicinal chemistry and as biochemical tools (Szakonyi et al., 2002).

Orientations Futures

The future directions for research on 1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. This would require a detailed analysis of the existing literature and the design of new experimental studies .

Propriétés

IUPAC Name |

1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-12(15)14-8-4-6-9-10(13(16)17)5-3-7-11(9)14/h2-3,5,7H,1,4,6,8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKNXLNSWIBWGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCC2=C(C=CC=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] benzoate](/img/structure/B2560058.png)

![2,4-Dimethyl-6-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2560059.png)

![N-isopropyl-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrobromide](/img/structure/B2560070.png)